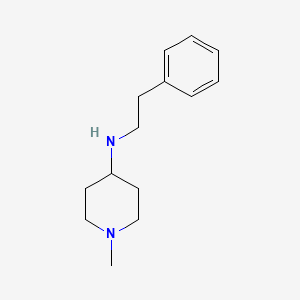

(1-Methyl-piperidin-4-yl)-phenethyl-amine

概要

説明

(1-Methyl-piperidin-4-yl)-phenethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine are significant in the pharmaceutical industry due to their wide range of biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of phenethylamine with 1-methyl-4-piperidone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

化学反応の分析

Key Data

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| NaBH₄ in MeOH | Reflux, 12 h | 75% | |

| H₂ (50 psi)/Pd-C in EtOH | RT, 24 h | 90% |

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation or acylation to produce derivatives with modified pharmacological profiles:

-

Alkylation : Treatment with benzyl bromide or phenethyl bromide in DMF/K₂CO₃ at 80°C yields N-benzyl or N-phenethyl analogues (23–24 in ).

-

Acylation : Reaction with propionyl chloride in CH₂Cl₂/TEA produces N-propionyl derivatives, which show enhanced μ-opioid receptor binding .

Example Reaction Pathway

-

(1-Methyl-piperidin-4-yl)-phenethyl-amine + Propionyl chloride → N-propionyl derivative

Deprotection and Ring Modification

-

Boron Tribromide (BBr₃) Deprotection : Removes methoxy groups from aromatic rings (e.g., converting 3d to 3a in ).

-

Ring Expansion/Contraction : Piperidine ring expansion to perhydroazepine (21 ) or contraction to pyrrolidine (14 ) reduces analgesic potency by 150–200× compared to fentanyl .

Stereochemical Impact on Activity

| Compound | Configuration | μ-Opioid IC₅₀ (nM) | Source |

|---|---|---|---|

| 4a | 2S,4S (syn) | 3.45 | |

| 4c | 2R,4S (anti) | 82.8 |

Degradation and Stability

科学的研究の応用

(1-Methyl-piperidin-4-yl)-phenethyl-amine has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of (1-Methyl-piperidin-4-yl)-phenethyl-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

(1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features.

(1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone: A compound with similar piperidine core but different substituents.

Uniqueness

(1-Methyl-piperidin-4-yl)-phenethyl-amine is unique due to its specific combination of the piperidine and phenethylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

(1-Methyl-piperidin-4-yl)-phenethyl-amine, also known as 1-Methyl-4-(2-phenylethyl)piperidine, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a methyl group and a phenethyl group. Its chemical formula is . The piperidine moiety is significant for its role in modulating receptor interactions, particularly in the central nervous system.

Research indicates that this compound may interact with various neurotransmitter systems. It is hypothesized to function primarily as a dopamine reuptake inhibitor , which can enhance dopaminergic signaling and potentially lead to stimulant effects. This mechanism aligns with the activity of other phenethylamines, which often exert their effects through monoamine transporters .

1. Stimulant Effects

Studies suggest that compounds structurally related to this compound exhibit stimulant properties. For instance, it may increase locomotor activity in animal models, similar to other stimulants like amphetamines .

2. Neuropharmacological Studies

A comprehensive review highlighted that various phenethylamines have been tested for their neuropharmacological effects. In vitro assays have demonstrated that these compounds can activate dopamine receptors and influence serotonin pathways .

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| This compound | Stimulant | Dopamine reuptake inhibition | |

| 2-Aminoindane | Stimulant | Dopamine receptor agonism | |

| MDMA | Stimulant | Serotonin release enhancement |

Case Study 1: Adverse Events

A review of adverse events associated with novel psychoactive substances reported instances of intoxication linked to compounds similar to this compound. Symptoms included increased heart rate and anxiety, indicating its potential for abuse .

Case Study 2: In Vivo Functional Assays

In vivo studies utilizing the Mouse Tetrad Test have shown that compounds with similar structures can produce significant behavioral changes indicative of stimulant activity. These findings support the hypothesis that this compound may elicit comparable effects .

特性

IUPAC Name |

1-methyl-N-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQCWUQXLLZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354836 | |

| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30508-81-7 | |

| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。